BenchChemオンラインストアへようこそ!

(3E)-1-phenyl-3-(pyridin-3-ylmethylidene)-1,3-dihydro-2H-indol-2-one

Regioisomer purity Chemical identity verification Structure-activity relationship

(3E)-1-Phenyl-3-(pyridin-3-ylmethylidene)-1,3-dihydro-2H-indol-2-one (molecular formula C20H14N2O; MW 298.3 g/mol) is a synthetic 3-arylidene-indolin-2-one derivative belonging to the pyridylmethylene-2-indolinone class. This compound features an N1-phenyl substituent on the oxindole core and a (3E)-configured pyridin-3-ylmethylidene group at the C3 position, distinguishing it from the more common 4-pyridyl regioisomer (CAS 33546-08-6) and from N-unsubstituted analogs such as the GyrB fragment hit EVO (PDB 5CPH).

Molecular Formula C20H14N2O
Molecular Weight 298.3 g/mol
Cat. No. B10804643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3E)-1-phenyl-3-(pyridin-3-ylmethylidene)-1,3-dihydro-2H-indol-2-one
Molecular FormulaC20H14N2O
Molecular Weight298.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=CC=CC=C3C(=CC4=CN=CC=C4)C2=O
InChIInChI=1S/C20H14N2O/c23-20-18(13-15-7-6-12-21-14-15)17-10-4-5-11-19(17)22(20)16-8-2-1-3-9-16/h1-14H/b18-13+
InChIKeyUDORJKJXCLABJP-QGOAFFKASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (3E)-1-Phenyl-3-(pyridin-3-ylmethylidene)-1,3-dihydro-2H-indol-2-one – Structural Identity and Compound Class


(3E)-1-Phenyl-3-(pyridin-3-ylmethylidene)-1,3-dihydro-2H-indol-2-one (molecular formula C20H14N2O; MW 298.3 g/mol) is a synthetic 3-arylidene-indolin-2-one derivative belonging to the pyridylmethylene-2-indolinone class [1]. This compound features an N1-phenyl substituent on the oxindole core and a (3E)-configured pyridin-3-ylmethylidene group at the C3 position, distinguishing it from the more common 4-pyridyl regioisomer (CAS 33546-08-6) and from N-unsubstituted analogs such as the GyrB fragment hit EVO (PDB 5CPH) [2]. The indolin-2-one scaffold is a privileged structure in medicinal chemistry, with documented cardiotonic, cytotoxic, and kinase-inhibitory activities across numerous derivatives [3].

Why Generic Substitution Fails for (3E)-1-Phenyl-3-(pyridin-3-ylmethylidene)-1,3-dihydro-2H-indol-2-one: Regioisomeric and N-Substitution Specificity


Generic substitution within the pyridylmethylene-indolinone class is unreliable due to three structurally determined differentiation axes. First, the 3-pyridyl vs. 4-pyridyl attachment position dictates hydrogen-bonding geometry and target engagement: the 3-pyridyl nitrogen orientation enables distinct interaction patterns compared to the 4-pyridyl isomer (CAS 33546-08-6), a difference that can alter kinase selectivity profiles as demonstrated across related oxindole scaffolds [1]. Second, the N1-phenyl substituent significantly modulates lipophilicity (calculated logP increase of approximately 2 units vs. N-unsubstituted analogs like EVO [2]), affecting membrane permeability, plasma protein binding, and off-target profiles in ways that cannot be extrapolated from N-H or N-alkyl congeners [3]. Third, the defined E-stereochemistry at the exocyclic double bond is the thermodynamically favored and biologically active configuration for 3-pyridylmethylene derivatives; Z-isomer contamination or uncontrolled E/Z mixtures introduce irreproducible biological readouts [4]. These distinctions preclude casual interchange with any single in-class analog.

Quantitative Differentiation Evidence for (3E)-1-Phenyl-3-(pyridin-3-ylmethylidene)-1,3-dihydro-2H-indol-2-one


Regioisomeric Identity: 3-Pyridyl vs. 4-Pyridyl Attachment Differentiation

The target compound bears the pyridin-3-ylmethylidene substituent, which is regioisomerically distinct from the commercially more common 4-pyridyl isomer (1-phenyl-3-(pyridin-4-ylmethylidene)indol-2-one, CAS 33546-08-6). These are non-interchangeable chemical entities with different CAS registries and chromatographic retention behavior. In the broader oxindole-kinase inhibitor literature, the 3-pyridyl attachment position has been shown to differentially influence kinase selectivity compared to 4-pyridyl substitution, as the nitrogen position alters hydrogen-bond acceptor geometry within the ATP-binding pocket [1]. For procurement purposes, identity confirmation requires independent analytical verification (¹H NMR of vinyl proton and pyridyl proton splitting patterns, or HPLC retention time comparison against the authentic 4-pyridyl isomer standard) rather than reliance on molecular formula alone (both share C20H14N2O) .

Regioisomer purity Chemical identity verification Structure-activity relationship

N1-Phenyl Substitution: Physicochemical Differentiation from N-Unsubstituted GyrB Fragment Hit EVO

The N1-phenyl group differentiates this compound from the N-unsubstituted analog (3E)-3-(pyridin-3-ylmethylidene)-1,3-dihydro-2H-indol-2-one (ligand code EVO in PDB 5CPH), which was identified as a fragment hit against Staphylococcus aureus GyrB ATPase domain via NMR fragment-based screening [1]. The N-phenyl substitution increases molecular weight from 222.24 (EVO, C14H10N2O) to 298.3 g/mol (target compound, C20H14N2O) and substantially elevates calculated logP by approximately 2.0–2.5 log units, moving from a fragment-like to a lead-like physicochemical space [2]. In the GyrB co-crystal structure (PDB 5CPH, 1.2 Å resolution), the N-unsubstituted EVO fragment occupies a hydrophobic pocket with the indolinone core, and the N-phenyl extension is predicted to engage additional hydrophobic sub-pockets accessible from this binding pose [1]. This structural elaboration strategy mirrors the trajectory described by Mesleh et al., where fragment growing from the initial GyrB hits ultimately yielded a 0.265 μM inhibitor [3].

N-phenyl substitution Lipophilicity modulation Fragment elaboration

Stereochemical Integrity: (3E)-Configuration Stability and Biological Relevance

The (3E) configuration is explicitly specified for this compound. Andreani et al. (1992) demonstrated that for 3-pyridylmethylene-2-indolinones derived from 3-pyridinecarboxaldehyde, the E isomer is thermodynamically favored and constitutes the predominant or exclusive product under standard Knoevenagel condensation conditions, in contrast to 2-pyridyl derivatives where Z-isomer formation is more competitive due to intramolecular N···H–O hydrogen bonding [1]. In the specific case of compound 7b (the 5-methoxy analog), both E and Z isomers were isolated and shown to have comparable in vitro cardiotonic activity; for other derivatives including unsubstituted 3-pyridylmethylene-2-indolinone, the E isomer was the sole detectable species [1]. The (3E) designation in the target compound's IUPAC name provides a defined stereochemical identity that must be verified by ¹H NMR (characteristic vinyl proton chemical shift and coupling) upon procurement, as uncontrolled E/Z mixtures compromise reproducibility in biological assays [2].

E/Z isomerism Stereochemical purity Thermodynamic stability

In Vivo Cardiotonic Activity: Class-Level Evidence from 3-Pyridylmethylene-2-Indolinone Series

The pyridylmethylene-2-indolinone class has demonstrated significant positive inotropic activity in both in vitro and in vivo models. Andreani et al. (1998) reported that among 11 tested analogs, the unsubstituted 3-pyridylmethylene-2-indolinone (the direct N-unsubstituted analog of the target compound) was the most active in the whole series in an in vivo cardiotonic assay [1]. All compounds except the 5-hydroxyindole derivative showed significant positive inotropic activity. The earlier 1992 study identified compound 6b (5-methoxy-3-pyridylmethylene-2-indolinone) as significantly more active than other compounds prepared, with activity comparable to reference cardiotonic agents [2]. While the target N-phenyl derivative was not explicitly tested in these studies, the N1-phenyl substitution represents a key structural diversification point whose impact on cardiotonic activity relative to the N-unsubstituted lead compound remains to be quantitatively determined. This establishes the N-unsubstituted 3-pyridylmethylene-2-indolinone (most active in vivo: significant positive inotropic activity) as the critical baseline comparator for evaluating the N-phenyl derivative [3].

Positive inotropic activity Cardiotonic agents In vivo pharmacology

Cytotoxic and Coanthracyclinic Activity: Dual-Action Potential in the Pyridylmethylene-Indolinone Series

Beyond cardiotonic activity, several pyridylmethylene-2-indolinones possess cytotoxic activity, creating a dual cardiotonic-cytotoxic (coanthracyclinic) profile that is therapeutically significant for mitigating anthracycline-induced cardiotoxicity while potentiating antitumor efficacy [1]. Andreani et al. (1998) reported that certain compounds in this class exhibit both positive inotropic and cytotoxic activities, qualifying them as potential coanthracyclinic agents—compounds that could be co-administered with anthracyclines to reduce cardiotoxicity without compromising (or even enhancing) antitumor activity [2]. The N-phenyl substitution present in the target compound may modulate the balance between cardiotonic and cytotoxic activities compared to N-unsubstituted or N-alkyl derivatives, as N-substitution is a known determinant of cytotoxicity in oxindole-based kinase inhibitor series [3]. Quantitative head-to-head comparison of cardiotonic vs. cytotoxic potency for the N-phenyl derivative relative to N-unsubstituted leads has not been published and represents an open research question.

Cytotoxic activity Coanthracyclinic agent Anticancer drug combination

Structural Confirmation by Crystallography: Dipole Moment and Crystal Packing of 1-Phenylindolin-2-one Derivatives

The 1-phenylindolin-2-one core common to the target compound has been structurally characterized by single-crystal X-ray diffraction. Wang et al. (2015) determined the crystal structures of three 1-phenylindolin-2-one derivatives—1-phenylindolin-2-one (I), 5-bromo-1-phenylindolin-2-one (II), and 5-iodo-1-phenylindolin-2-one (III)—and demonstrated that molecular dipole moment decreases in the order (I) > (II) > (III), as calculated by density functional theory (DFT) [1]. Compound (III) crystallized in the polar non-centrosymmetric space group Aea2, while (I) and (II) adopted centrosymmetric Pbca and P21/c space groups, respectively. This crystallographic data establishes that the N-phenyl oxindole scaffold can display tunable molecular polarity and crystal packing, properties that influence solubility, formulation behavior, and solid-state stability [2]. The target compound, bearing an additional 3-pyridylmethylene substituent, is expected to exhibit further modulation of dipole moment and intermolecular interaction patterns, but its crystal structure and quantitative dipole moment have not been reported.

X-ray crystallography Molecular dipole moment Crystal engineering

Optimal Research and Industrial Application Scenarios for (3E)-1-Phenyl-3-(pyridin-3-ylmethylidene)-1,3-dihydro-2H-indol-2-one


Structure-Based Fragment Elaboration for Antibacterial GyrB Inhibitor Discovery

This compound serves as a direct fragment elaboration product of the validated GyrB binder EVO (PDB 5CPH, 1.2 Å). The N-phenyl extension from the fragment core provides a rational vector for exploring additional hydrophobic interactions within the S. aureus GyrB ATP-binding pocket, as the co-crystal structure reveals accessible sub-pockets adjacent to the indolinone binding site. Researchers can use this compound to test whether N-phenyl substitution improves binding affinity beyond the parent fragment while maintaining ligand efficiency, following the hit-to-lead trajectory exemplified by Mesleh et al. who advanced a related fragment series to a 0.265 μM inhibitor [1]. The compound's defined E-stereochemistry and 3-pyridyl (rather than 4-pyridyl) attachment position ensure consistent binding pose geometry [2].

Cardiotonic SAR Probe: Evaluating N1-Substitution Effects on Positive Inotropic Activity

The N-unsubstituted 3-pyridylmethylene-2-indolinone was identified as the most active in vivo cardiotonic agent in the Andreani series, with all tested analogs (except 5-hydroxyindole) showing significant positive inotropic activity [3]. This N-phenyl derivative serves as a critical SAR comparator to determine whether N1-phenylation preserves, enhances, or attenuates cardiotonic efficacy. Procurement of this specific compound enables direct head-to-head comparison against the N-unsubstituted lead in isolated atrium inotropic assays and in vivo hemodynamic models, providing quantitative data on the pharmacological consequence of N1 substitution that is currently absent from the published literature [4].

Coanthracyclinic Agent Development: Dual Cardiotonic-Cytotoxic Profiling

Pyridylmethylene-2-indolinones with both positive inotropic and cytotoxic activities are candidate coanthracyclinic agents—compounds designed for co-administration with anthracyclines to reduce chemotherapy-induced cardiotoxicity while maintaining or potentiating antitumor efficacy [5]. The target N-phenyl derivative can be evaluated in parallel cytotoxicity assays (e.g., NCI-60 panel or leukemia cell lines) and cardiotonic assays to quantify its dual-activity profile. Comparison with N-unsubstituted and N-alkyl congeners will reveal whether the N-phenyl group shifts the therapeutic balance toward greater cytotoxicity (desirable for oncology applications) or enhanced cardioprotection (desirable for cardiology applications), guiding further lead optimization [6].

Kinase Inhibitor Screening: Oxindole Scaffold with Defined 3-Pyridyl Geometry

Oxindole-based compounds bearing pyridyl groups have demonstrated potent kinase inhibition, including FLT3 (IC50 = 36.21 nM) and CDK2 (IC50 = 8.17 nM) activities for optimized derivatives [7]. The target compound provides a structurally defined entry point for kinase profiling, with the 3-pyridyl attachment offering distinct hydrogen-bonding geometry compared to 4-pyridyl or 2-pyridyl analogs. Its N-phenyl substitution and E-configured exocyclic double bond create a rigid, planar pharmacophore suitable for ATP-competitive kinase inhibition. Procurement of this specific regioisomer and stereoisomer ensures that screening results can be unambiguously interpreted without confounding effects from isomeric mixtures, supporting reproducible SAR campaigns against kinase targets implicated in leukemia, colon cancer, and other malignancies [7].

Quote Request

Request a Quote for (3E)-1-phenyl-3-(pyridin-3-ylmethylidene)-1,3-dihydro-2H-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.